molecular formula C9H13ClN2 B7829859 N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

Cat. No. B7829859
M. Wt: 184.66 g/mol
InChI Key: AORIELIJFMWJQN-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Polysubstituted Cyclopropane Derivatives

A study by Banothu et al. (2015) demonstrated the synthesis of polysubstituted cyclopropane derivatives utilizing pyridinium ylide, generated from related chemical structures, which showed significant antimicrobial and nematicidal activities. This research highlights the potential of cyclopropane derivatives in the development of bioactive compounds (Banothu, Basavoju, & Bavantula, 2015).

2. Biological Activities of Cyclopropanecarboxyl Derivatives

Tian et al. (2009) synthesized thiourea derivatives from cyclopropanecarboxylic acid, exhibiting notable herbicidal and fungicidal activities. This study indicates the potential of cyclopropanecarboxyl derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).

3. Catalytic Applications in Acylation Reactions

Liu et al. (2014) explored the use of a DMAP salt similar in structure to N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride as a recyclable catalyst for acylating alcohols and phenols. The study revealed the mechanism and efficiency of this catalysis in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

4. Development of Mononuclear Complexes for Optical Studies

Wei et al. (2012) synthesized a hexadentate ligand, including a structure similar to N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride, and investigated its mononuclear complexes with divalent metal ions. These complexes showed potential for studies in metal-to-ligand charge transfer and other optical properties (Wei, Xie, Zhao, Huang, & Liu, 2012).

5. Use in Photodynamic Therapy for Breast Cancer

Zhu et al. (2019) synthesized a Fe(III) complex using a similar nitrogen heterocycle, demonstrating its application in photodynamic therapy against breast cancer. The study suggests the potential of such compounds in medical applications, particularly in cancer treatment (Zhu, Hu, Pan, Zhang, Xu, Kurmoo, Huang, & Zeng, 2019).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;/h3-6,9,11H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORIELIJFMWJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride

CAS RN

1609403-18-0
Record name 4-Pyridinemethanamine, N-cyclopropyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.